molecular formula C8H8N4O2 B6264206 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 1016737-41-9

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B6264206
CAS No.: 1016737-41-9
M. Wt: 192.2
InChI Key:
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Description

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-aminophenyl)benzonitrile
  • 4-(3-aminophenyl)phenol
  • 4-(3-aminophenyl)pyridine

Uniqueness

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of the triazolidine ring, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may have different ring structures or functional groups.

Properties

CAS No.

1016737-41-9

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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